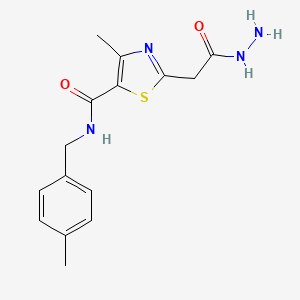amino}propanoic acid CAS No. 2108823-93-2](/img/structure/B6309299.png)
3-{[(t-Butoxy)carbonyl](3-methylbutyl)amino}propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
3-t-BOC-3-MBA is widely used in scientific research for a variety of applications. It is commonly used as a protecting group for the modification of amino acids and peptides. This allows researchers to modify proteins and peptides without altering their structure or function. It is also used as a building block for the synthesis of various pharmaceuticals and biochemicals. In addition, 3-t-BOC-3-MBA is also used as a reagent in the synthesis of various organic compounds.
Mecanismo De Acción
3-t-BOC-3-MBA is a carboxylic acid derivative that acts as a protecting group for the modification of amino acids and peptides. It is also used as a reagent in the synthesis of various organic compounds. The protecting group is able to interact with the functional group of the amino acid or peptide, thereby preventing it from undergoing further reactions. This allows researchers to modify proteins and peptides without altering their structure or function.
Biochemical and Physiological Effects
3-t-BOC-3-MBA has no known direct biochemical or physiological effects. However, its use as a protecting group for the modification of amino acids and peptides can have an indirect effect on biochemical and physiological processes. This is because the modified amino acids or peptides can interact with other molecules in the body, leading to changes in biochemical and physiological processes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 3-t-BOC-3-MBA as a protecting group for the modification of amino acids and peptides has several advantages. It is a relatively simple and inexpensive method for modifying proteins and peptides without altering their structure or function. In addition, 3-t-BOC-3-MBA is also a relatively safe reagent to use in laboratory experiments.
However, there are also some limitations to using 3-t-BOC-3-MBA as a protecting group. It is not suitable for use with proteins or peptides that are sensitive to basic conditions, as the reaction requires the use of a base. In addition, it is not suitable for use with proteins or peptides that are sensitive to acidic conditions, as the reaction requires the use of an acid.
Direcciones Futuras
There are several potential future directions for the use of 3-t-BOC-3-MBA. It could be used to synthesize more complex molecules, such as peptide hormones, that are difficult to synthesize using traditional methods. In addition, it could be used to modify proteins and peptides to improve their stability and bioavailability. Finally, it could be used to modify proteins and peptides to increase their solubility, which could lead to more efficient drug delivery.
Métodos De Síntesis
3-t-BOC-3-MBA is typically synthesized through the condensation of 3-methylbutanal and t-butyloxycarbonyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is typically carried out in an organic solvent such as dichloromethane or acetone. The product of the reaction is then isolated and purified through chromatography and recrystallization.
Safety and Hazards
Propiedades
IUPAC Name |
3-[3-methylbutyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25NO4/c1-10(2)6-8-14(9-7-11(15)16)12(17)18-13(3,4)5/h10H,6-9H2,1-5H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGLTZMOFCYRXRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN(CCC(=O)O)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

amino}propanoic acid](/img/structure/B6309216.png)
amino}propanoic acid](/img/structure/B6309219.png)
![3-{[(t-Butoxy)carbonyl][2-(1H-indol-3-yl)ethyl]amino}propanoic acid](/img/structure/B6309225.png)
amino}propanoic acid](/img/structure/B6309255.png)
amino}propanoic acid](/img/structure/B6309257.png)
![3-{[(t-Butoxy)carbonyl][2-(diethylamino)ethyl]amino}propanoic acid](/img/structure/B6309267.png)
![3-{[(t-Butoxy)carbonyl][3-(morpholin-4-yl)propyl]amino}propanoic acid](/img/structure/B6309273.png)
amino}propanoic acid](/img/structure/B6309274.png)
amino}propanoic acid](/img/structure/B6309276.png)

amino}propanoic acid](/img/structure/B6309305.png)
![4-[(3,5-Dimethyl-1H-pyrazol-1-yl)carbonyl]-1-{[4-(2-methoxyphenyl)-4h-1,2,4-triazol-3-yl]methyl}piperidine](/img/structure/B6309310.png)
![4-[(8,8-Dioxido-2,4-dioxo-8-thia-1,3-diazaspiro[4.5]dec-3-yl)methyl]benzoic acid](/img/structure/B6309312.png)
![Dimethyl 1-[2-(3-chloro-4-ethoxyphenyl)-2-oxoethyl]-1H-1,2,3-triazole-4,5-dicarboxylate](/img/structure/B6309320.png)